BenchChemオンラインストアへようこそ!

N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide

Lipophilicity Drug-likeness Membrane permeability

N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide (CAS 1092346-04-7) is a synthetic acylhydrazone derivative with the systematic IUPAC name 3-pyridinecarboxylic acid, 6-(trifluoromethyl)-, 2-(4-methoxybenzoyl)hydrazide. It bears a nicotinohydrazide core simultaneously substituted with a 6-trifluoromethyl (-CF3) group on the pyridine ring and a 4-methoxybenzoyl moiety at the terminal hydrazide nitrogen.

Molecular Formula C15H12F3N3O3
Molecular Weight 339.274
CAS No. 1092346-04-7
Cat. No. B2597070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide
CAS1092346-04-7
Molecular FormulaC15H12F3N3O3
Molecular Weight339.274
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H12F3N3O3/c1-24-11-5-2-9(3-6-11)13(22)20-21-14(23)10-4-7-12(19-8-10)15(16,17)18/h2-8H,1H3,(H,20,22)(H,21,23)
InChIKeyVVGFVVRRVXURTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide (CAS 1092346-04-7): Core Identity and Physicochemical Baseline for Procurement


N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide (CAS 1092346-04-7) is a synthetic acylhydrazone derivative with the systematic IUPAC name 3-pyridinecarboxylic acid, 6-(trifluoromethyl)-, 2-(4-methoxybenzoyl)hydrazide . It bears a nicotinohydrazide core simultaneously substituted with a 6-trifluoromethyl (-CF3) group on the pyridine ring and a 4-methoxybenzoyl moiety at the terminal hydrazide nitrogen. Its molecular formula is C15H12F3N3O3 with a molecular weight of 339.27 g/mol . Predicted physicochemical parameters include logP of 1.653, pKa of 8.88 ± 0.23, boiling point of 549.8 ± 50.0 °C, and density of 1.363 ± 0.06 g/cm³ . The compound is commercially available at analytical purity (typically 98%) from multiple suppliers for research use .

Why N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide Cannot Be Replaced by Simpler Nicotinohydrazide Analogs: The Dual Substitution Rationale


Nicotinohydrazide derivatives are not interchangeable; their biological and physicochemical profiles are exquisitely sensitive to the nature and position of substituents. In the 6-(trifluoromethyl)nicotinohydrazide series, both the electron-withdrawing trifluoromethyl group and the electron-donating methoxy substituent were independently shown to contribute to enhanced cytotoxicity: Kumar et al. (2016) reported that compound 61, bearing both a trifluoromethyl and a methoxy-bearing aryl moiety, achieved an IC50 of 10.7 µM against DU145 prostate cancer cells, with the enhanced activity explicitly attributed to the combination of improved lipophilicity from -CF3 and the electron-donating effect of the methoxy substituent . Similarly, Vigorita et al. (1998) demonstrated that only trifluoromethyl-containing isonicotinohydrazide analogues (compounds 1a and 2c) inhibited human tumor cell lines at 10⁻⁵–10⁻⁶ M, while non-fluorinated analogues showed no such activity . Removing either the -CF3 group or the 4-methoxybenzoyl moiety yields a structurally simpler but functionally distinct compound occupying a different region of chemical property space—with differing lipophilicity, hydrogen-bonding capacity, and electronic character—that cannot replicate the integrated profile of the dual-substituted target compound.

Quantitative Differentiation Evidence for N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide Against Closest Structural Analogs


Lipophilicity Balance (logP 1.653): Optimized Partitioning Between Hydrophilic and Lipophilic Nicotinohydrazide Analogs

The target compound exhibits a calculated logP of 1.653 , positioning it within the optimal drug-like lipophilicity window (logP 1–3) while avoiding the excessive lipophilicity of the analog lacking the trifluoromethyl group, N'-(4-methoxybenzoyl)nicotinohydrazide (CAS 56352-80-8, logP 1.95) , and the poor membrane permeability of the unsubstituted parent scaffold, nicotinohydrazide (CAS 553-53-7, logP 0.78 or −0.80 depending on calculation method) . Compared to 6-(trifluoromethyl)nicotinohydrazide (CAS 386715-32-8, logP 1.80) , the target compound's marginally lower logP reflects the additional polar hydrazide-benzoyl amide linkage, which may reduce non-specific protein binding relative to the simpler trifluoromethyl analog while retaining sufficient lipophilicity for membrane transit. The clinical antitubercular agent isoniazid (logP −0.70) is more than two log units more hydrophilic.

Lipophilicity Drug-likeness Membrane permeability

Reduced pKa (8.88): Enhanced Neutral Fraction at Physiological pH Compared to Non-Benzoylated Analogs

The predicted pKa of the target compound (8.88 ± 0.23) is substantially lower than that of 6-(trifluoromethyl)nicotinohydrazide (10.68 ± 0.10) and the parent nicotinohydrazide (11.43 ± 0.10) . The electron-withdrawing effect of the 4-methoxybenzoyl acyl substituent on the terminal hydrazide nitrogen reduces the basicity of the hydrazide -NH- group by approximately 1.8–2.6 pKa units. At physiological pH 7.4, the target compound exists predominantly in the neutral (uncharged) form, whereas the comparator compounds bear a significant positive charge that can impede passive membrane permeation. This shift in ionization state is a direct consequence of the 4-methoxybenzoyl substitution—a structural feature absent in simpler nicotinohydrazide analogs.

Ionization state pH-dependent permeability Drug-likeness

Structural Basis for Enhanced Cytotoxicity: Dual -CF3 and Methoxy Aryl Substitution in Nicotinohydrazide Series

In a systematic study of nicotinohydrazide derivatives, Kumar et al. (2016) demonstrated that compound 61—a structurally related analog bearing both a 6-trifluoromethyl group on the pyridine and a methoxy-substituted aryl moiety—showed the highest toxicity against DU145 prostate cancer cells with an IC50 of 10.7 µM . The authors explicitly attributed this enhanced activity to 'both the presence of a trifluoromethyl group, that improves lipophilicity, and to the electron-donating effect of methoxy substituent' . In contrast, compounds from the same series lacking either the -CF3 or the methoxy-bearing aryl group showed reduced or negligible cytotoxicity. The target compound (N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide) incorporates precisely this dual pharmacophoric combination—the 6-CF3 on the pyridine ring and the 4-methoxybenzoyl moiety—within a single molecular entity. Additionally, Vigorita et al. (1998) showed that trifluoromethyl-containing isonicotinohydrazide analogues (compounds 1a and 2c) inhibited multiple human tumor cell lines at 10⁻⁵ to 10⁻⁶ M, whereas non-fluorinated analogues lacked this activity .

Anticancer DU145 prostate cancer Structure-activity relationship

Antimycobacterial and Antibacterial Class Potential: Trifluoromethyl as an Activity-Enabling Pharmacophore

Vigorita et al. (1998) demonstrated that lipophilic isonicotinohydrazide analogues bearing trifluoromethyl groups exhibited dual antimicrobial and antitumoral activity. Specifically, isonicotinoylhydrazones 1a, 1b, 1d, and 1e showed superior activity against non-tubercular mycobacteria (MIC range 0.5–4 µg/mL) compared to the parent drug isoniazid, and isonicotinohydrazides 6b and 6e displayed antibacterial activity against both Gram-positive and Gram-negative strains . Trifluoromethyl-containing compounds 1a and 2c uniquely inhibited human tumor cell lines at 10⁻⁵–10⁻⁶ M . The target compound, as a 6-(trifluoromethyl)nicotinohydrazide derivative bearing an acyl substituent on the terminal hydrazide nitrogen, is structurally positioned at the intersection of these active series—combining the trifluoromethyl pharmacophore with a benzoyl-type acyl group analogous to the active isonicotinoylhydrazone scaffold.

Antitubercular Antimycobacterial Isoniazid analog

Commercial Purity Benchmark (98%) and Multi-Vendor Availability for Reproducible Screening

The target compound is commercially available at a certified purity of 98% from multiple independent suppliers including Leyan (Product No. 1628287) and MolCore , with additional sourcing available from Toronto Research Chemicals (TRC catalog N164860, priced at $230/25 mg and $380/50 mg as of June 2022) . This multi-vendor availability at a defined purity specification contrasts with several closely related analogs such as N'-(4-methoxybenzoyl)nicotinohydrazide (CAS 56352-80-8), which has limited commercial sourcing and no established purity benchmark. The ISO-certified quality assurance system operated by MolCore further supports the compound's suitability for regulated pharmaceutical R&D and quality control workflows .

Analytical purity Procurement specification Reproducibility

Computationally Predicted Selectivity Fingerprint: Putative Ion Channel Target Engagement

Similarity Ensemble Approach (SEA) analysis against ChEMBL 20, as reported in ZINC15, predicts that the target compound may engage potassium channel subfamily K members KCNK9 (TASK-3) and KCNK3 (TASK-1) with P-values of 46 and 48 respectively . While these predictions have not been experimentally validated for this compound, they provide a computationally tractable selectivity hypothesis that differentiates it from simpler nicotinohydrazide analogs. Nicotinohydrazide (CAS 553-53-7) and 6-(trifluoromethyl)nicotinohydrazide (CAS 386715-32-8), with their lower molecular complexity and fewer pharmacophoric features, lack the extended aromatic and hydrogen-bonding surface required to engage these multi-transmembrane domain targets with comparable predicted affinity. This predicted ion channel activity profile is absent from the ChEMBL-annotated profiles of the comparator compounds.

Target prediction Potassium channel Computational pharmacology

Recommended Research and Procurement Application Scenarios for N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide Based on Differentiated Evidence


Anticancer Lead Identification: Prioritized Scaffold for DU145 and Pan-Cancer Cytotoxicity Screening

Based on the class-level SAR evidence from Kumar et al. (2016), where the dual -CF3 / methoxy-aryl substitution pattern conferred IC50 values as low as 10.7 µM against DU145 prostate cancer cells [Section 3, Evidence Item 3], this compound is an appropriate selection for primary cytotoxicity screening against prostate, cervical (HeLa), liver (HepG2), and breast (MBA-MB-231) cancer cell lines. Its balanced logP of 1.653 and predominantly neutral ionization state at pH 7.4 (pKa 8.88) [Section 3, Evidence Items 1–2] support reliable dose-response relationships in cell-based assays, minimizing artifacts from precipitation or pH-dependent permeability that can confound screening of more lipophilic (logP >2) or more basic (pKa >10) nicotinohydrazide analogs.

Antimycobacterial Drug Discovery: Trifluoromethyl-Enabled Isoniazid Analog for Resistant Strain Profiling

The Vigorita et al. (1998) demonstration that trifluoromethyl-containing isonicotinohydrazide analogues achieve MIC values of 0.5–4 µg/mL against non-tubercular mycobacteria—surpassing parent isoniazid—provides class-level validation for deploying this compound in antimycobacterial screening cascades [Section 3, Evidence Item 4]. The 6-trifluoromethyl substitution on the nicotinohydrazide scaffold is the pharmacophoric feature that enabled antitumoral and antimycobacterial activity in the isoniazid analog series, making this compound a rational selection for screening against M. tuberculosis H37Rv and drug-resistant clinical isolates.

Medicinal Chemistry Building Block: Dual-Functional Intermediate for Focused Library Synthesis

With its free hydrazide -NH- group available for further derivatization (e.g., Schiff base formation, cyclization to 1,3,4-oxadiazoles as demonstrated by Kumar et al. 2016), and both the 6-CF3 and 4-methoxybenzoyl groups pre-installed, this compound serves as an advanced intermediate for focused library synthesis [Section 3, Evidence Item 3]. The multi-vendor availability at 98% purity [Section 3, Evidence Item 5] ensures that structure-activity relationship exploration can proceed with consistent starting material quality, a non-trivial advantage over analogs with single-source or unstandardized supply chains.

Ion Channel Target Hypothesis Testing: KCNK9/KCNK3 (TASK Channel) Probe Development

The computationally predicted engagement of KCNK9 (TASK-3) and KCNK3 (TASK-1) potassium channels [Section 3, Evidence Item 6] supports deployment of this compound as a starting point for ion channel modulator development. TASK channels are implicated in cancer cell apoptosis resistance, pulmonary hypertension, and neurological disorders. The extended molecular surface of this compound, combining the pyridine-CF3 and methoxybenzoyl moieties, provides a recognition element set that simpler nicotinohydrazide analogs cannot replicate, enabling structure-based optimization toward selective TASK channel ligands—a target class for which there is no clinically approved selective modulator.

Quote Request

Request a Quote for N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.